molecular formula C7H6N4O3 B063164 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 188062-46-6

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B063164
M. Wt: 194.15 g/mol
InChI Key: CWECFWSBLFXSPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves several chemical reactions, including hydrolysis, hydrogenolysis, and cyclization. The starting materials typically undergo reactions under controlled conditions to obtain the desired pyrrolo[2,3-d]pyrimidine structure. For example, 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, a related compound, is synthesized from thienopyrimidines by hydrolysis and hydrogenolysis (Bissyris et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its derivatives are primarily utilized in the synthesis of other complex compounds. For instance, this compound has been used in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are known for their fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). Similarly, a novel synthesis route for pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines was found, which are precursors for preparing pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides containing a 3-amino-2-hydroxypropyl substituent (Muzychka, Verves, Yaremchuk, & Smolii, 2012).

Biological and Pharmacological Properties

The derivatives of 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid have been investigated for various pharmacological activities. One study highlighted the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds showed significant antitumor activity, with one compound demonstrating potent inhibition of several human tumor cell lines in culture (Gangjee, Lin, Kisliuk, & McGuire, 2005). Another study synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain as potent inhibitors of cell proliferation via their interaction with folate receptors and the proton-coupled folate transporter, demonstrating substantial in vitro and in vivo antitumor activity (Wang et al., 2010).

properties

IUPAC Name

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-7-10-4-2(5(12)11-7)1-3(9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWECFWSBLFXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=O)NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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